molecular formula C22H25NO7 B2971273 (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1706519-25-6

(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Katalognummer: B2971273
CAS-Nummer: 1706519-25-6
Molekulargewicht: 415.442
InChI-Schlüssel: QWHWLYNAVUZTSD-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a pyran-2-one derivative featuring a pyrrolidine ring linked via an acryloyl group to a 3,4,5-trimethoxyphenyl substituent. The acryloyl group may enhance binding via Michael acceptor reactivity, while the pyrrolidinyloxy linker contributes to conformational flexibility and solubility .

Eigenschaften

IUPAC Name

6-methyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-14-9-17(12-21(25)29-14)30-16-7-8-23(13-16)20(24)6-5-15-10-18(26-2)22(28-4)19(11-15)27-3/h5-6,9-12,16H,7-8,13H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWLYNAVUZTSD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to detail its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyran ring and the introduction of the trimethoxyphenyl group. A common method includes the use of starting materials such as methylated derivatives of sinapic acid, which undergoes a series of reactions to yield the target compound with high purity and yield .

Antiproliferative Effects

Research has demonstrated that compounds similar to (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 39 nM to 215 nM .

The proposed mechanism for the antiproliferative activity involves tubulin destabilization and induction of apoptosis . The presence of the 3,4,5-trimethoxyphenyl moiety has been identified as critical for this activity, suggesting that it enhances binding affinity to tubulin . Furthermore, compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study focusing on the cytotoxic effects of related compounds demonstrated that those with a trimethoxyphenyl group exhibited higher cytotoxicity compared to their counterparts lacking this substitution. Specifically, one derivative showed an IC50 value of 58 nM against DLDI cells . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of compounds structurally related to (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one. These studies indicated minimal toxicity at therapeutic doses while effectively inhibiting tumor growth .

Data Tables

Compound Cell Line IC50 (nM) Mechanism
Compound AMCF-739Tubulin destabilization
Compound BDLDI58Apoptosis induction
Compound CHEPG2215Cell cycle arrest (G2/M)

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : 6-Methyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}-3-pyrrolidinyl)oxy]-2H-pyran-2-one ()
  • Structural Differences : Replaces the 3,4,5-trimethoxyphenyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Metabolic Stability: CF₃ groups resist oxidative metabolism, whereas methoxy groups may undergo demethylation, leading to shorter half-lives for the trimethoxy variant .
Compound B : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile ()
  • Structural Differences: Retains the pyran core but substitutes the pyrrolidine-acryloyl-trimethoxyphenyl chain with pyrazole, amino, and cyano groups.
  • Functional Impact: Electronic Properties: Cyano and amino groups introduce hydrogen-bonding capacity, which may improve target affinity but reduce passive diffusion . Synthetic Accessibility: Synthesized via condensation reactions, contrasting with the multi-step coupling required for acryloyl-pyrrolidine derivatives .

Linker and Pharmacophore Modifications

Compound C : 6-[(E)-3-(Dimethylamino)prop-2-enoyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione ()
  • Structural Differences: Replaces pyran-2-one with a triazine-dione core and substitutes the pyrrolidine linker with a dimethylamino acryloyl group.
  • Functional Impact: Reactivity: The triazine core may engage in π-π stacking interactions, while the dimethylamino group introduces basicity, altering pH-dependent solubility . Bioactivity: The methoxyphenyl group (vs.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Compound A (CF₃) Compound B (Pyrazole) Compound C (Triazine)
Molecular Weight ~475 g/mol (estimated) ~463 g/mol ~350 g/mol ~400 g/mol
logP (Predicted) 3.2 (high) 3.8 (higher) 1.5 (moderate) 2.7 (moderate)
Solubility (µg/mL) <10 (low) <5 (very low) >50 (moderate) 20–30 (low)
Metabolic Stability Moderate (demethylation) High (CF₃ stability) Low (amine oxidation) Moderate (amide hydrolysis)

Q & A

Q. What synthetic strategies are effective for introducing the acryloyl-pyrrolidine moiety into the pyran-2-one scaffold?

The acryloylation of pyrrolidine intermediates can be optimized using 1,4-dioxane as a solvent with triethylamine as a base under reflux conditions. For example, similar reactions involving pyrrolidine derivatives (e.g., malononitrile or cyanoacetate additions) achieved high yields after 6 hours of heating . Protecting group strategies for the pyrrolidine oxygen (e.g., tert-butyldimethylsilyl) may enhance regioselectivity during coupling, as seen in related pyridine derivatives .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of the (E)-configured acryloyl group?

Single-crystal X-ray diffraction is definitive for resolving stereochemistry, as demonstrated for structurally complex pyrimidinones (R-factor = 0.036) . Complementary methods include NOESY NMR to verify spatial proximity between the acryloyl substituent and the pyrrolidine ring protons. High-resolution mass spectrometry (HRMS) and 2D-COSY can further validate molecular connectivity .

Q. How can the purity of the compound be assessed prior to biological testing?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradients. Ensure ≥98% purity, as specified for pharmacologically active analogs in safety data sheets . Thermal stability should be confirmed via differential scanning calorimetry (DSC), with decomposition points compared to structurally related pyranones (e.g., melting point 178°C for a chlorinated analog) .

Advanced Research Questions

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

ADME profiling using SwissADME or similar tools can estimate logP (~1.96 via iLOGP), solubility (~0.6 mg/mL via ESOL), and GI absorption (low). Experimental validation should include:

  • LogP : Shake-flask method with octanol/water partitioning.
  • Permeability : Caco-2 cell assays, referencing compounds with TPSA < 140 Ų (this compound: 225.06 Ų suggests poor permeability) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.

Q. How do structural modifications to the trimethoxyphenyl group affect biological activity in cancer cell lines?

Structure-activity relationship (SAR) studies should compare:

  • Methoxy positioning : Replace 3,4,5-trimethoxy with mono- or dimethoxy groups to evaluate steric and electronic effects on tubulin binding (common in antimitotic agents).
  • Pyrrolidine substitution : Introduce methyl or fluorine at the 3-position to modulate ring puckering and acryloyl orientation. Biological evaluation should use MTT assays in HeLa or MCF-7 cells, with paclitaxel as a positive control. Contradictory IC50 values across studies may arise from assay variability; standardize using ATP-based luminescence for consistency .

Q. What are the primary degradation pathways under physiological conditions, and how can stability be improved?

Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the acryloyl ester as the main degradation pathway. Mitigation strategies:

  • Formulation : Use lyophilized powders stored at -20°C, avoiding aqueous buffers.
  • Structural tweaks : Replace the ester with a ketone or amide, as seen in stable pyridazinone analogs . LC-MS/MS can identify degradation products, such as free 3,4,5-trimethoxybenzoic acid .

Contradiction Resolution & Methodological Guidance

Q. How to address discrepancies in reported cytotoxicity data between 2D vs. 3D cell culture models?

3D spheroids often show reduced sensitivity due to poor compound penetration. Validate using:

  • Multicellular tumor spheroids (MCTS) : Treat with 10–100 μM compound and measure apoptosis via caspase-3/7 activation.
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate extracellular concentrations (measured via LC-MS) with intracellular uptake .

Q. Which in vivo models are appropriate for evaluating bioavailability and toxicity?

  • Rodent models : Administer 10 mg/kg IV/PO to calculate absolute bioavailability (F%). Expect low F% (<20%) due to high TPSA.
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) over 28 days. Reference analogs with similar logP show hepatotoxicity at >50 mg/kg .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.